Cas no 50867-29-3 (3-O-Robinobioside-Quercimeritrin)

50867-29-3 structure
Nome del prodotto:3-O-Robinobioside-Quercimeritrin
3-O-Robinobioside-Quercimeritrin Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-O-Robinobioside-Quercimeritrin
- 7-O-beta-D-Glucopyranoside-Rutin
- 7-O-Galactoside-Rutin
- Quercetin-3-rutinoside-7-glucoside
- Quercetin-3-rutinosyl-7-galactoside
- Flavonol base + 4O, O-Hex-dHex, O-Hex
- Quercetin 3-rutinoside 7-galactoside
- CHEBI:182702
- 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
- Quercetin 3-rutinoside 7-glucoside
- 3-[[6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-(beta-D-galactopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
- 50867-29-3
- DTXSID101100735
- 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-7-(beta-D-galactopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
- 3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-(I(2)-D-galactopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
-
- Inchi: InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3
- Chiave InChI: SPUFXPFDJYNCFD-UHFFFAOYSA-N
- Sorrisi: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Proprietà calcolate
- Massa esatta: 772.20620828g/mol
- Massa monoisotopica: 772.20620828g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 13
- Conta accettatore di obbligazioni idrogeno: 21
- Conta atomi pesanti: 54
- Conta legami ruotabili: 9
- Complessità: 1320
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 15
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 345Ų
- XLogP3: -3.1
3-O-Robinobioside-Quercimeritrin Letteratura correlata
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
50867-29-3 (3-O-Robinobioside-Quercimeritrin) Prodotti correlati
- 1900755-49-8((1-Trityl-1H-imidazol-4-YL)boronic acid)
- 1781963-85-6(4-amino-3-(4-bromo-3-fluorophenyl)butanoic acid)
- 2308480-02-4(3-(dimethylamino)-2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidopropanoic acid)
- 158013-41-3(ortho-iodoHoechst 33258)
- 33844-20-1(3-bromo-8-methoxycinnolin-4(1H)-one)
- 866135-93-5(3-[(4-Bromophenyl)methyl]-7,8-dimethoxy-2,3-dihydro-1H-3-benzazepin-2-one)
- 1240573-55-0(1H-Pyrazol-3-amine, 1-[(3-bromophenyl)methyl]-5-methyl-)
- 902264-05-5(2-[Benzyl(ethyl)amino]-1-phenylethan-1-ol)
- 2320923-80-4(4-(4-{(5,6-dimethylpyrimidin-4-yl)oxymethyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine)
- 2680703-15-3(4-(2-{(prop-2-en-1-yloxy)carbonylamino}propan-2-yl)benzoic acid)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
